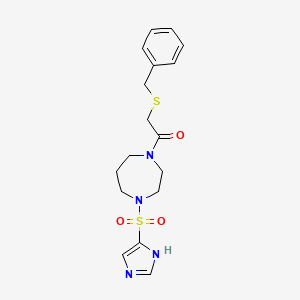

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c22-17(13-25-12-15-5-2-1-3-6-15)20-7-4-8-21(10-9-20)26(23,24)16-11-18-14-19-16/h1-3,5-6,11,14H,4,7-10,12-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUAEOCSAMKCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone typically involves multi-step organic reactions:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

Diazepane Ring Formation: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

Thioether Formation: The benzylthio group is introduced via nucleophilic substitution reactions, where a thiol reacts with a benzyl halide.

Final Coupling: The final step involves coupling the sulfonylated imidazole with the diazepane and benzylthio groups under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl halides, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thioethers.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonyl and imidazole groups. It may serve as a probe to investigate the activity of enzymes that interact with these functional groups.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form strong hydrogen bonds or electrostatic interactions. The diazepane ring provides structural rigidity, and the benzylthio group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazole and Sulfonyl Groups

- LX2931 and LX2932 (SPL Inhibitors) Structure: LX2931 contains a tetrahydroxybutyl-imidazole-ethanone oxime, while LX2932 features an isoxazole-substituted imidazole-tetraol. Activity: Both compounds reduce circulating lymphocytes in RA mice models via thymic sequestration, with dose-dependent efficacy . Key Difference: The target compound lacks the hydroxyl-rich side chains of LX2931/2, which are critical for SPL inhibition.

- 1-(1H-Benzo[d]imidazol-4-yl)ethanone (CAS: 159724-51-3) Structure: A benzimidazole-ethanone derivative without the diazepane or sulfonyl groups. Synthesis: Prepared via alkylation reactions but prone to acetyl group removal under basic conditions . Utility: Serves as a precursor for benzimidazole-thione derivatives but lacks the complexity of the target compound’s diazepane-sulfonyl system.

Diazepane-Containing Analogues

- (4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Structure: Shares the 1,4-diazepane-sulfonyl-imidazole core but replaces the benzylthio-ethanone with a thiophen-cyclopentylmethanone group.

Benzylthio-Ethanone Derivatives

- 2-(Benzylthio)-1H-benzo[d]imidazole Structure: A benzimidazole with a benzylthio substituent. Synthesis: Formed via benzylation of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone but avoids the diazepane-sulfonyl complexity . Spectroscopy: NMR confirms NH (δ 12.56 ppm) and CH2 (δ 4.50 ppm) signals, critical for validating benzylthio incorporation .

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Structure: A triazole-thio-ethanone derivative with sulfonyl and fluorophenyl groups. Synthesis: Prepared via α-halogenated ketone reactions, highlighting the versatility of thio-ethanone chemistry .

Data Table: Key Structural and Functional Comparisons

Notes

- Synthesis Limitations: The acetyl group in ethanone derivatives is prone to removal under basic conditions, as seen in benzimidazole systems .

- Pharmacological Data Gap : Direct activity data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

The compound 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a diazepane structure, and a benzylthio moiety. These components suggest a potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.45 g/mol. The presence of the sulfonyl group (–SO₂–) and the imidazole ring enhances its reactivity and ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N6O3S2 |

| Molecular Weight | 392.45 g/mol |

| Functional Groups | Imidazole, Diazepane, Sulfonyl, Benzylthio |

Antimicrobial Activity

Research indicates that compounds containing imidazole and diazepane rings often exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess potent antifungal and antibacterial activities. The structural similarity of these derivatives to the target compound suggests that it may also exhibit similar effects.

Case Study:

A study investigating various imidazole derivatives found that certain compounds demonstrated strong antifungal activity against Candida species with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the target compound could potentially be effective against similar pathogens due to its structural components .

Anticancer Potential

The anticancer properties of imidazole-based compounds have been widely studied. The compound's ability to interact with biological molecules may inhibit cancer cell proliferation. For example, imidazole derivatives have been reported to inhibit key enzymes involved in cancer metabolism.

Research Findings:

In a recent study, an imidazole derivative demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. The proposed mechanism involves the inhibition of specific signaling pathways crucial for tumor growth .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The sulfonyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting enzymatic activity.

- Metal Coordination: The imidazole ring can coordinate with metal ions in enzymes, affecting their function.

- Receptor Interaction: The diazepane structure may interact with neurotransmitter receptors, influencing neurological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.